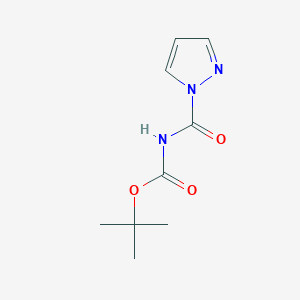
tert-Butyl 1H-pyrazole-1-carbonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1H-pyrazole-1-carbonylcarbamate: is an organic compound with the molecular formula C9H13N3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H-pyrazole-1-carbonylcarbamate typically involves the reaction of pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1H-pyrazole-1-carbonylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed:
Scientific Research Applications
tert-Butyl 1H-pyrazole-1-carbonylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1H-pyrazole-1-carbonylcarbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: This compound has a similar structure but contains a keto group instead of a carbonylcarbamate group.
1-tert-Butyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonylcarbamate group.
Uniqueness: tert-Butyl 1H-pyrazole-1-carbonylcarbamate is unique due to its specific functional groups, which provide distinct reactivity and properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
tert-butyl N-(pyrazole-1-carbonyl)carbamate |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)11-7(13)12-6-4-5-10-12/h4-6H,1-3H3,(H,11,13,14) |
InChI Key |
NTCPVYMMTRUTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)N1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















